molecular formula C7H17NO B1517944 1-Amino-2,4-dimethylpentan-2-ol CAS No. 649568-88-7

1-Amino-2,4-dimethylpentan-2-ol

Cat. No.: B1517944
CAS No.: 649568-88-7
M. Wt: 131.22 g/mol
InChI Key: PEQWZSACCRHADO-UHFFFAOYSA-N
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Description

1-Amino-2,4-dimethylpentan-2-ol is an organic compound with the molecular formula C7H17NO. It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2,4-dimethylpentan-2-ol can be synthesized through several methods, including the reduction of corresponding ketones or aldehydes. One common synthetic route involves the reductive amination of 2,4-dimethylpentan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of the corresponding nitro compound or by using organometallic reagents to introduce the amino group.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,4-dimethylpentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-Amino-2,4-dimethylpentan-2-ol is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

1-Amino-2,4-dimethylpentan-2-ol is structurally similar to other amino alcohols, such as 2-amino-4-methylpentan-1-ol and 4-amino-2,4-dimethylpentan-2-ol. its unique structural features, such as the position of the amino group and the methyl groups, contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 2-amino-4-methylpentan-1-ol

  • 4-amino-2,4-dimethylpentan-2-ol

  • 5-amino-2,2-dimethylpentan-1-ol

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Properties

IUPAC Name

1-amino-2,4-dimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)4-7(3,9)5-8/h6,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQWZSACCRHADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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